hIgG ChFc receptor-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Human immunoglobulin G constant heavy chain fragment receptor inhibitor-1 (hIgG ChFc receptor-IN-1) is a small molecule inhibitor that targets the interaction between human immunoglobulin G and the neonatal Fc receptor. This compound has shown potential in modulating immune responses and has applications in various therapeutic areas, including immunotherapy and inflammation research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hIgG ChFc receptor-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability and efficacy .
化学反应分析
Types of Reactions
hIgG ChFc receptor-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often evaluated for their inhibitory activity and potential therapeutic applications .
科学研究应用
hIgG ChFc receptor-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein-protein interactions and develop new inhibitors.
Biology: Investigated for its role in modulating immune responses and its potential in treating autoimmune diseases.
Medicine: Explored as a therapeutic agent in immunotherapy, particularly in cancer treatment and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the neonatal Fc receptor
作用机制
hIgG ChFc receptor-IN-1 exerts its effects by inhibiting the interaction between human immunoglobulin G and the neonatal Fc receptor. This inhibition prevents the receptor from recycling immunoglobulin G, leading to a decrease in immunoglobulin G levels. The compound targets specific molecular pathways involved in immune regulation, making it a valuable tool in immunotherapy and inflammation research .
相似化合物的比较
Similar Compounds
Human immunoglobulin G-human neonatal Fc receptor protein-protein interaction inhibitors: These compounds share a similar mechanism of action by targeting the same receptor interaction.
Fc receptor inhibitors: Other inhibitors that target different Fc receptors but have similar therapeutic applications
Uniqueness
hIgG ChFc receptor-IN-1 is unique due to its high specificity and potency in inhibiting the human immunoglobulin G-neonatal Fc receptor interaction. This specificity reduces the risk of off-target effects and enhances its therapeutic potential. Additionally, its well-characterized mechanism of action and broad range of applications make it a valuable compound in scientific research and therapeutic development .
属性
分子式 |
C30H36N6O3 |
---|---|
分子量 |
528.6 g/mol |
IUPAC 名称 |
2-[3-(azepan-1-yl)quinoxalin-2-yl]-2-cyano-N-[1-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide |
InChI |
InChI=1S/C30H36N6O3/c1-38-23-12-10-22(11-13-23)27(21-35-16-18-39-19-17-35)34-30(37)24(20-31)28-29(36-14-6-2-3-7-15-36)33-26-9-5-4-8-25(26)32-28/h4-5,8-13,24,27H,2-3,6-7,14-19,21H2,1H3,(H,34,37) |
InChI 键 |
UCGAOGGXPLSTAT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(CN2CCOCC2)NC(=O)C(C#N)C3=NC4=CC=CC=C4N=C3N5CCCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。